molecular formula C18H19F3N2O2S B5298703 1-(phenylsulfonyl)-4-[3-(trifluoromethyl)benzyl]piperazine

1-(phenylsulfonyl)-4-[3-(trifluoromethyl)benzyl]piperazine

Cat. No. B5298703
M. Wt: 384.4 g/mol
InChI Key: HGZYOHZTZCPSTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(phenylsulfonyl)-4-[3-(trifluoromethyl)benzyl]piperazine is a chemical compound that has gained significant attention in the field of scientific research. It is a piperazine derivative that has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-(phenylsulfonyl)-4-[3-(trifluoromethyl)benzyl]piperazine is not fully understood. However, it is believed to act by binding to certain proteins and altering their function. It has been found to bind to a range of proteins, including kinases, ion channels, and receptors.
Biochemical and Physiological Effects:
1-(phenylsulfonyl)-4-[3-(trifluoromethyl)benzyl]piperazine has been found to have a range of biochemical and physiological effects. It has been found to inhibit the activity of certain kinases, which are involved in a range of cellular processes. It has also been found to modulate the activity of certain ion channels and receptors, which are involved in the transmission of signals in the nervous system.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(phenylsulfonyl)-4-[3-(trifluoromethyl)benzyl]piperazine in lab experiments is that it is a potent and selective tool compound. It has been found to have high affinity for its target proteins, which makes it a valuable tool for studying their function. However, one of the limitations of using this compound is that it can be difficult to synthesize and purify. Additionally, it may not be suitable for use in certain experiments due to its chemical properties.

Future Directions

There are many future directions for the research of 1-(phenylsulfonyl)-4-[3-(trifluoromethyl)benzyl]piperazine. One possible direction is to study its role in the regulation of protein-protein interactions. Another direction is to investigate its potential as a therapeutic agent for the treatment of certain diseases, such as cancer and neurological disorders. Additionally, it may be useful to study the effects of this compound on other cellular processes, such as gene expression and protein synthesis. Overall, the research on 1-(phenylsulfonyl)-4-[3-(trifluoromethyl)benzyl]piperazine has the potential to lead to new insights into the function of proteins and the development of new therapeutic agents.

Synthesis Methods

The synthesis of 1-(phenylsulfonyl)-4-[3-(trifluoromethyl)benzyl]piperazine involves the reaction of 3-(trifluoromethyl)benzylamine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography.

Scientific Research Applications

1-(phenylsulfonyl)-4-[3-(trifluoromethyl)benzyl]piperazine has been found to have a range of scientific research applications. It has been used as a tool compound in the study of protein-protein interactions. It has also been used to study the role of certain proteins in cancer and other diseases. Additionally, it has been used to study the function of certain neurotransmitters in the brain.

properties

IUPAC Name

1-(benzenesulfonyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N2O2S/c19-18(20,21)16-6-4-5-15(13-16)14-22-9-11-23(12-10-22)26(24,25)17-7-2-1-3-8-17/h1-8,13H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZYOHZTZCPSTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Phenylsulfonyl)-4-[3-(trifluoromethyl)benzyl]piperazine

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